4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of small molecules that exhibit biological activity, particularly in the treatment of protozoal infections.
The compound is derived from the modification of existing boron-containing structures, which are known for their unique chemical properties. Research indicates that compounds like 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid can be synthesized through various chemical methods, including continuous-flow protocols and batch reactions .
This compound is classified under organic compounds with boron functionalities. It falls within the broader category of boron-containing small molecules, which are increasingly recognized for their roles in pharmaceuticals and agrochemicals. The specific structural features of this compound suggest potential applications in medicinal chemistry and materials science.
The synthesis of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid can be achieved through several methodologies:
In the continuous-flow method, substrates are typically prepared at concentrations around 3 mM and subjected to temperatures around 60°C. The reaction mixture is then filtered to remove catalysts after completion . In batch processes, careful monitoring of pH and reaction time is crucial for achieving high conversion rates and yields.
The molecular structure of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid features a butanoic acid moiety linked to a dihydrobenzo[c][1,2]oxaborole group. This unique structure contributes to its chemical behavior and biological activity.
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid can participate in various chemical reactions typical of carboxylic acids and boron-containing compounds:
The reactivity profile indicates that the compound can serve as an intermediate in the synthesis of more complex boron-containing molecules or as a precursor for pharmaceutical applications.
The mechanism by which 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid exerts its effects may involve interactions with biological targets such as enzymes or receptors involved in protozoal infections.
Research suggests that such compounds may disrupt metabolic pathways in protozoa by inhibiting key enzymatic functions or altering cellular signaling processes . Further studies are needed to elucidate specific targets and pathways affected by this compound.
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities and applications.
The integration of boron into medicinal chemistry represents a paradigm shift in drug design, leveraging boron's unique electrophilic properties and capacity to form reversible covalent bonds with biological targets. The 2003 FDA approval of bortezomib (Velcade®), a dipeptide boronic acid proteasome inhibitor for multiple myeloma, validated boron as a therapeutically viable element [3] . This breakthrough catalyzed intensive research, leading to subsequent approvals of benzoxaborole-based drugs: tavaborole (Kerydin®) for onychomycosis (2014) and crisaborole (Eucrisa®) for atopic dermatitis (2017) [3] . These milestones demonstrated benzoxaboroles' advantages over linear boronic acids, including enhanced metabolic stability, improved water solubility, and reduced propensity for protodeboronation, stemming from their cyclic ester structure that masks boron's reactivity while maintaining target engagement capability [6].
Table 1: Milestones in Boron-Containing Drug Development
Year | Compound | Boron Pharmacophore | Therapeutic Application |
---|---|---|---|
2003 | Bortezomib | Peptide boronic acid | Multiple myeloma |
2014 | Tavaborole | Benzoxaborole | Onychomycosis |
2015 | Ixazomib | Peptide boronic acid | Multiple myeloma |
2017 | Crisaborole | Benzoxaborole | Atopic dermatitis |
2017 | Vaborbactam | Cyclic boronic acid | β-lactamase inhibitor |
2020s | Acoziborole (under trial) | Benzoxaborole | African trypanosomiasis |
Benzoxaboroles have emerged as critically important weapons against drug-resistant pathogens due to their novel mechanisms of action that bypass conventional resistance pathways. Their molecular architecture enables dual functionality: the boron atom acts as a Lewis acid, facilitating interactions with catalytic serine residues or phosphate backbones in enzymes, while the appended substituents provide target specificity [3] [6]. Key mechanistic insights reveal benzoxaboroles inhibit essential microbial processes:
This multi-target engagement profile reduces resistance development frequency. Benzoxaboroles' protonation-dependent membrane permeability further enhances their broad-spectrum potential, remaining neutral and membrane-permeable at physiological pH before ionizing in subcellular compartments [6].
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid (CAS 1268335-64-3) represents a structurally distinct benzoxaborole derivative characterized by a four-carbon carboxylic acid chain at the 7-position [2] [5]. Its molecular formula (C₁₁H₁₃BO₄; MW 220.03 g/mol) and canonical SMILES (OC(=O)CCCC1C=CC=C2COB(O)C=12) reflect this hybrid architecture [5]. The compound occupies a unique chemical space within the benzoxaborole family due to:
Table 2: Structural Comparison of Key Benzoxaborole Derivatives
Compound | Substituent at C7 | Molecular Formula | Unique Properties |
---|---|---|---|
Tavaborole | -H | C₇H₆BO₂ | Smallest benzoxaborole; topical use |
Crisaborole | -CN | C₁₄H₁₀BNO₂ | Nitrile group enhances penetration |
3-(Benzoxaborol-7-yl)propanenitrile | -(CH₂)₂CN | C₁₀H₁₀BNO₂ | Flexible nitrile linker |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid | -COOH | C₈H₇BO₄ | Direct carboxylate attachment |
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid | -(CH₂)₃COOH | C₁₁H₁₃BO₄ | Extended aliphatic carboxylic acid |
Current research explores its potential as:
Preliminary in vitro studies suggest retained activity against fungal and bacterial strains comparable to unsubstituted benzoxaboroles, though comprehensive biological profiling remains ongoing [5]. Its physicochemical profile (LogP ~1.6, H-bond donors=2, acceptors=4) aligns with drug-like properties, warranting further mechanistic exploration [10].
Table 3: Synthetic Optimization Parameters for Benzoxaborole Derivatives
Reaction Parameter | Condition A | Condition B | Optimal Condition | Impact on Yield/ee |
---|---|---|---|---|
Solvent | Dichloromethane | Chlorobenzene | Chlorobenzene | ↑ Yield (55% → 86%) |
Catalyst Loading | 5 mol% | 10 mol% | 10 mol% | ↑ ee (85% → 91%) |
Temperature | 0°C | 25°C (ambient) | 25°C | ↓ Reaction time |
Substrate Electronics | Electron-donating groups | Electron-withdrawing groups | 4-tert-Butylphenyl | ↑ ee (99%) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0